Cas no 2404734-16-1 (5-Bromo-7-fluoro-6-methoxy-1H-indazole)

5-Bromo-7-fluoro-6-methoxy-1H-indazole is a heterocyclic compound featuring a bromo, fluoro, and methoxy substitution pattern on an indazole core. This structure imparts unique reactivity and selectivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of halogen and methoxy groups enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecules. Its well-defined substitution pattern ensures consistent performance in medicinal chemistry applications, particularly in the development of kinase inhibitors and other biologically active compounds. The compound's stability and purity make it suitable for high-precision research and industrial-scale synthesis.
5-Bromo-7-fluoro-6-methoxy-1H-indazole structure
2404734-16-1 structure
Product name:5-Bromo-7-fluoro-6-methoxy-1H-indazole
CAS No:2404734-16-1
MF:C8H6BrFN2O
Molecular Weight:245.048444271088
MDL:MFCD32632224
CID:5075279

5-Bromo-7-fluoro-6-methoxy-1H-indazole 化学的及び物理的性質

名前と識別子

    • 5-Bromo-7-fluoro-6-methoxy-1H-indazole
    • MDL: MFCD32632224
    • インチ: 1S/C8H6BrFN2O/c1-13-8-5(9)2-4-3-11-12-7(4)6(8)10/h2-3H,1H3,(H,11,12)
    • InChIKey: TZKQJWKVMIZNML-UHFFFAOYSA-N
    • SMILES: BrC1=CC2C=NNC=2C(=C1OC)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 195
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 37.9

5-Bromo-7-fluoro-6-methoxy-1H-indazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR021QHR-100mg
5-Bromo-7-fluoro-6-methoxy-1H-indazole
2404734-16-1 95%
100mg
$945.00 2025-02-13
Ambeed
A1707131-100mg
5-Bromo-7-fluoro-6-methoxy-1H-indazole
2404734-16-1 98%
100mg
$862.0 2024-07-28
abcr
AB560395-500mg
5-Bromo-7-fluoro-6-methoxy-1H-indazole; .
2404734-16-1
500mg
€1160.50 2025-02-14
abcr
AB560395-250 mg
5-Bromo-7-fluoro-6-methoxy-1H-indazole; .
2404734-16-1
250MG
€778.20 2023-07-11
abcr
AB560395-1g
5-Bromo-7-fluoro-6-methoxy-1H-indazole; .
2404734-16-1
1g
€1602.10 2025-02-14
Aaron
AR021QHR-250mg
5-Bromo-7-fluoro-6-methoxy-1H-indazole
2404734-16-1 95%
250mg
$1222.00 2025-02-13
abcr
AB560395-250mg
5-Bromo-7-fluoro-6-methoxy-1H-indazole; .
2404734-16-1
250mg
€827.50 2025-02-14

5-Bromo-7-fluoro-6-methoxy-1H-indazole 関連文献

5-Bromo-7-fluoro-6-methoxy-1H-indazoleに関する追加情報

Introduction to 5-Bromo-7-fluoro-6-methoxy-1H-indazole (CAS No. 2404734-16-1)

5-Bromo-7-fluoro-6-methoxy-1H-indazole (CAS No. 2404734-16-1) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole class, which is known for its broad spectrum of biological activities. The presence of bromine, fluoro, and methoxy substituents in its molecular structure imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.

The molecular formula of 5-Bromo-7-fluoro-6-methoxy-1H-indazole is C₈H₅BrFN₂O, and its structural features include a bromine atom at the 5-position, a fluoro group at the 7-position, and a methoxy group at the 6-position of the indazole ring. These substituents not only influence the electronic properties of the molecule but also play a crucial role in its interactions with biological targets. The indazole core itself is a fused bicyclic system consisting of a benzene ring and a pyrrole ring, which is commonly found in many bioactive natural products and pharmaceuticals.

In recent years, 5-Bromo-7-fluoro-6-methoxy-1H-indazole has been extensively studied for its potential applications in various therapeutic areas. One of the most promising areas of research is its use as an intermediate in the synthesis of small-molecule inhibitors targeting cancer-related pathways. The indazole scaffold is particularly relevant in oncology due to its ability to modulate key enzymes and receptors involved in cell proliferation and survival.

Recent studies have highlighted the significance of 5-Bromo-7-fluoro-6-methoxy-1H-indazole in developing novel anticancer agents. For instance, researchers have demonstrated that derivatives of this compound can inhibit the activity of tyrosine kinases, which are overexpressed in many cancer cells. The bromine and fluoro substituents enhance the binding affinity of these derivatives to their target proteins, leading to potent inhibitory effects. Additionally, the methoxy group contributes to metabolic stability, ensuring that the compound remains active within the biological system.

The structural versatility of 5-Bromo-7-fluoro-6-methoxy-1H-indazole also makes it a valuable tool for medicinal chemists. By modifying different positions on the indazole ring or introducing additional functional groups, researchers can generate libraries of compounds with tailored pharmacological properties. This approach has been instrumental in identifying lead compounds for further optimization.

Another area where 5-Bromo-7-fluoro-6-methoxy-1H-indazole has shown promise is in the treatment of infectious diseases. The indazole scaffold has been found to exhibit antimicrobial activity against various pathogens. The presence of electron-withdrawing groups such as bromine and fluoro enhances the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic pathways.

Recent breakthroughs in computational chemistry have further accelerated the discovery process for 5-Bromo-7-fluoro-6-methoxy-1H-indazole derivatives. Advanced molecular modeling techniques allow researchers to predict the binding modes and affinity of these compounds to biological targets with high accuracy. This has enabled the rapid design of novel analogs with improved pharmacokinetic profiles and reduced side effects.

The synthesis of 5-Bromo-7-fluoro-6-methoxy-1H-indazole involves multi-step organic reactions that require precise control over reaction conditions. Key steps include halogenation, functional group transformations, and purification techniques to obtain high-purity material. The use of modern synthetic methodologies ensures that researchers can produce this compound in sufficient quantities for both preclinical studies and industrial applications.

In conclusion, 5-Bromo-7-fluoro-6-methoxy-1H-indazole (CAS No. 2404734-16-1) is a versatile heterocyclic compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases, particularly cancer and infectious disorders. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern drug discovery efforts.

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Amadis Chemical Company Limited
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